UNC2327 -

UNC2327

Catalog Number: EVT-284965
CAS Number:
Molecular Formula: C14H17N5O2S
Molecular Weight: 319.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UNC2327 is an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3; IC50 = 230 nM).
UNC2327 is an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3).
Source and Classification

The compound is cataloged under the CAS number 1426152-53-5 and is primarily sourced from research institutions focusing on medicinal chemistry and pharmacology. It belongs to a class of compounds that modulate enzyme activity through allosteric mechanisms, which differ from traditional competitive inhibitors that bind directly to the active site of enzymes. This classification highlights its unique mechanism of action and potential advantages in therapeutic contexts.

Synthesis Analysis

Methods of Synthesis

The synthesis of UNC2327 involves several steps that typically include the formation of key intermediates followed by specific coupling reactions. The exact synthetic route may vary, but common methods include:

  1. Formation of Methylated Precursors: Initial steps often involve the preparation of methylated aromatic compounds, which serve as precursors for the final product.
  2. Coupling Reactions: These are critical for constructing the core structure of UNC2327. Techniques such as Suzuki or Sonogashira coupling may be employed to form carbon-carbon bonds.
  3. Purification: After synthesis, purification techniques such as column chromatography or recrystallization are utilized to isolate UNC2327 in its pure form.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure and Data

UNC2327 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C₁₄H₁₈N₄O₂S, with a molecular weight of approximately 306.38 g/mol.

  • Key Features:
    • Aromatic Rings: Contribute to the compound's stability and interaction with PRMT3.
    • Sulfonamide Group: Plays a crucial role in binding affinity and specificity towards the target enzyme.

Structural Representation

The three-dimensional structure can be analyzed using computational modeling tools that simulate its interaction with PRMT3, providing insights into binding sites and conformational flexibility.

Chemical Reactions Analysis

Reactions Involving UNC2327

As an allosteric inhibitor, UNC2327 does not directly participate in traditional chemical reactions but rather modulates enzymatic activity. Its primary reaction involves:

  • Inhibition of PRMT3 Activity: By binding to an allosteric site on PRMT3, UNC2327 alters the enzyme's conformation, reducing its ability to methylate arginine residues on target proteins.

Technical Details

Quantitative assays can be performed to measure the inhibitory effects of UNC2327 on PRMT3 activity, often using techniques like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry-based assays to quantify substrate methylation levels.

Mechanism of Action

Process and Data

The mechanism by which UNC2327 exerts its effects involves several key steps:

  1. Binding: UNC2327 binds to an allosteric site on PRMT3.
  2. Conformational Change: This binding induces a conformational change in PRMT3 that diminishes its enzymatic activity.
  3. Reduced Methylation: As a result, there is a decrease in methylation of target proteins, which can influence various cellular pathways related to growth and proliferation.

Data supporting this mechanism can be derived from biochemical assays demonstrating reduced substrate methylation in the presence of UNC2327 compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), with limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Generally inert under non-reactive conditions but can react with strong oxidizing agents or bases.

Relevant data regarding these properties are essential for handling and storage protocols in laboratory settings.

Applications

Scientific Uses

UNC2327 has significant potential in various scientific applications:

  • Cancer Research: Its role as a PRMT3 inhibitor positions it as a candidate for studies aimed at understanding cancer biology and developing targeted therapies.
  • Biochemical Studies: Used as a tool compound to explore the functions of protein arginine methylation in cellular processes.
  • Drug Development: Serves as a lead compound for further optimization towards developing new therapeutics targeting PRMT3-related diseases.
Introduction to UNC2327 in Epigenetic Modulation

UNC2327 represents a significant advancement in the targeted inhibition of protein arginine methyltransferases (PRMTs), a family of enzymes critical for post-translational modification through arginine methylation. This small molecule inhibitor exhibits high specificity for PRMT3, a cytoplasmic enzyme within the type I PRMT subclass. PRMT3 catalyzes the formation of ω-NG-monomethylarginine (MMA) and asymmetric ω-NG,NG-dimethylarginine (aDMA) modifications on substrate proteins, influencing diverse cellular processes including ribosomal maturation, signal transduction, and gene expression regulation [3] [7]. Unlike broad-spectrum PRMT inhibitors, UNC2327 leverages a unique allosteric mechanism to disrupt PRMT3 activity, offering enhanced selectivity and reduced off-target effects. Its development addresses the growing therapeutic need for precise epigenetic modulators in diseases driven by aberrant arginine methylation, particularly cancers where PRMT3 overexpression is linked to chemotherapy resistance and metabolic reprogramming [6] [8].

Biochemical Classification of UNC2327 as a PRMT Inhibitor

UNC2327 (chemical name: N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea) is classified as a potent, cell-active, allosteric inhibitor of PRMT3. It possesses a molecular weight of 319.38 g/mol and the chemical formula C14H17N5O2S [1] [2]. Biochemically, UNC2327 demonstrates non-competitive inhibition kinetics with respect to both the peptide substrate and the cofactor S-adenosylmethionine (AdoMet), binding to a regulatory site distinct from the catalytic center. This binding induces conformational changes that impair PRMT3's methyltransferase activity, evidenced by an IC50 value of 230 nM in enzymatic assays [1] [5]. Structural analyses reveal that the benzothiadiazole and urea moieties are critical for engaging hydrophobic pockets within the allosteric site, while the piperidinyl group stabilizes the complex through hydrogen bonding [5]. The compound exhibits ≥99% purity via HPLC and stability at room temperature, making it suitable for laboratory research [1].

Table 1: Chemical and Biochemical Profile of UNC2327

PropertyValue
Chemical NameN-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea
Molecular FormulaC14H17N5O2S
Molecular Weight319.38 g/mol
CAS Number1426152-53-5
Mechanism of ActionAllosteric, non-competitive inhibitor
PRMT3 IC50230 nM
Purity≥99% (HPLC)
Solubility (DMF)10 mg/mL (31.31 mM)

Historical Context and Discovery of UNC2327

The discovery of UNC2327 emerged from systematic efforts to target PRMT3's unique zinc finger domain, which regulates substrate recognition and subcellular localization. Initial work by Liu et al. (2013) identified early allosteric compounds through high-throughput screening, culminating in the optimization of structure-activity relationships (SAR) to enhance potency and cellular permeability [1] [5]. Key milestones include:

  • 2013: Identification of initial hit compounds with moderate PRMT3 affinity (IC50 ~1–5 µM) through screening focused on the enzyme's C2H2 zinc finger region [5].
  • 2015–2018: Medicinal chemistry optimization replaced labile moieties and improved metabolic stability. Introduction of the benzothiadiazole scaffold enhanced allosteric binding, yielding analogs like compound 4 (IC50 = 36 nM) and UNC2327 (IC50 = 230 nM) [5].
  • Validation Studies: UNC2327 demonstrated robust cell-based activity, reducing ribosomal protein S2 (rpS2) methylation—a canonical PRMT3 substrate—without affecting the activity of other PRMTs (e.g., PRMT1, PRMT4, PRMT5, PRMT6) at concentrations up to 10 µM [5]. Negative control analogs (e.g., compounds 49–51) with structural modifications disrupting allosteric binding confirmed target specificity.

This development pipeline underscored the feasibility of targeting PRMT3's allosteric site, overcoming limitations of earlier catalytic-site inhibitors that lacked selectivity [5].

Role of PRMT3 in Arginine Methylation and Disease Pathways

PRMT3 regulates multiple disease-relevant pathways through substrate-specific arginine methylation. Its zinc finger domain directs substrate selection, distinguishing it from other type I PRMTs like PRMT1 and PRMT4 [7] [8]. Key biological roles include:

  • Ribosomal Maturation: PRMT3 dimethylates ribosomal protein S2 (rpS2), facilitating 40S ribosomal subunit assembly and translational fidelity. Dysregulation contributes to aberrant protein synthesis in cancers [3] [7].
  • Metabolic Reprogramming: PRMT3 methylates glycolytic enzymes (e.g., GAPDH), enhancing Warburg effect in hepatocellular carcinoma (HCC) and pancreatic cancer [8].
  • Chemotherapy Resistance: PRMT3 drives resistance to oxaliplatin in HCC by methylating insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) at R452. This stabilizes HEG1 mRNA, promoting tumor cell survival. CRISPRa screens identified PRMT3 as a top driver of oxaliplatin resistance, with overexpression in non-responders (4.35-fold increase; p<0.01) [6].

Table 2: Disease Associations of PRMT3 and UNC2327's Therapeutic Potential

Disease ContextPRMT3 DysregulationUNC2327's Action
Hepatocellular CarcinomaOverexpression stabilizes IGF2BP1-HEG1 axisDisrupts IGF2BP1 methylation (R452)
Pancreatic CancerUpregulates ABCA1 transportersReduces gemcitabine resistance
Metabolic DisordersEnhances GAPDH methylation/glycolysisSuppresses Warburg effect

UNC2327's therapeutic potential stems from its ability to disrupt these pathways. In HCC models, it reverses oxaliplatin resistance by blocking the PRMT3-IGF2BP1-HEG1 axis, thereby sensitizing tumor cells to chemotherapy-induced apoptosis [6]. Similarly, it inhibits PRMT3-mediated methylation of transcription factors (e.g., HMGA1a/b) and RNA-binding proteins, restoring normal gene expression profiles [8]. The compound's selectivity prevents compensatory activation of other PRMTs (e.g., PRMT5), a limitation observed with type I catalytic inhibitors [3].

Table 3: Selectivity Profile of UNC2327 Against PRMT Family Members

PRMT IsoformTypeIC50 (UNC2327)Cellular Consequence of Inhibition
PRMT3I230 nMReduced rpS2/IGF2BP1 methylation
PRMT1I>10 µMNo effect on H4R3me2a levels
PRMT4 (CARM1)I>10 µMNo change in histone H3 methylation
PRMT5II>10 µMNo impact on sDMA marks or spliceosome function
PRMT6I>10 µMUnaltered H3R2me2a

Properties

Product Name

UNC2327

IUPAC Name

1-(1,2,3-benzothiadiazol-6-yl)-3-(2-oxo-2-piperidin-1-ylethyl)urea

Molecular Formula

C14H17N5O2S

Molecular Weight

319.38 g/mol

InChI

InChI=1S/C14H17N5O2S/c20-13(19-6-2-1-3-7-19)9-15-14(21)16-10-4-5-11-12(8-10)22-18-17-11/h4-5,8H,1-3,6-7,9H2,(H2,15,16,21)

InChI Key

MYTRGTBDVGKKRO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CNC(=O)NC2=CC3=C(C=C2)N=NS3

Solubility

Soluble in DMSO

Synonyms

UNC2327; UNC-2327; UNC 2327;

Canonical SMILES

C1CCN(CC1)C(=O)CNC(=O)NC2=CC3=C(C=C2)N=NS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.